4-[(tert-butoxy)carbonyl]-6,6-dimethyl-1,4-oxazepane-3-carboxylic acid
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Description
The compound “4-[(tert-butoxy)carbonyl]-6,6-dimethyl-1,4-oxazepane-3-carboxylic acid” is an organic compound with the CAS Number: 2613384-57-7 . It has a molecular weight of 273.33 . The IUPAC name for this compound is 4-(tert-butoxycarbonyl)-6,6-dimethyl-1,4-oxazepane-3-carboxylic acid . The physical form of this compound is a powder .
Synthesis Analysis
The synthesis of this compound could involve the use of tert-butyloxycarbonyl (BOC) group, which is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis
The InChI code for this compound is 1S/C13H23NO5/c1-12(2,3)19-11(17)14-7-13(4,5)8-18-6-9(14)10(15)16/h9H,6-8H2,1-5H3,(H,15,16) . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis
The chemical reactions involving this compound could be related to the addition and removal of the BOC group. The BOC group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Physical and Chemical Properties Analysis
This compound has a molecular weight of 273.33 and is stored at room temperature . and is in the form of a powder .Mechanism of Action
Safety and Hazards
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-[(tert-butoxy)carbonyl]-6,6-dimethyl-1,4-oxazepane-3-carboxylic acid involves the protection of the amine group, followed by the formation of the oxazepane ring and subsequent deprotection of the amine group to yield the final product.", "Starting Materials": [ "6,6-dimethyl-1,4-diaminobutane", "tert-butyl chloroformate", "triethylamine", "acetic anhydride", "sodium bicarbonate", "methanol", "water", "ethyl acetate", "sodium hydroxide", "hydrochloric acid" ], "Reaction": [ "Protection of the amine group: 6,6-dimethyl-1,4-diaminobutane is reacted with tert-butyl chloroformate and triethylamine in anhydrous ethyl acetate to yield the protected amine intermediate.", "Formation of the oxazepane ring: The protected amine intermediate is reacted with acetic anhydride and sodium bicarbonate in methanol to form the oxazepane ring.", "Deprotection of the amine group: The oxazepane intermediate is treated with sodium hydroxide in water to remove the tert-butoxycarbonyl (Boc) protecting group and yield the final product, 4-[(tert-butoxy)carbonyl]-6,6-dimethyl-1,4-oxazepane-3-carboxylic acid.", "Purification: The final product is purified by recrystallization from a suitable solvent, such as ethyl acetate or methanol, and characterized by various spectroscopic techniques, such as NMR and IR spectroscopy." ] } | |
CAS No. |
2613384-57-7 |
Molecular Formula |
C13H23NO5 |
Molecular Weight |
273.3 |
Purity |
95 |
Origin of Product |
United States |
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